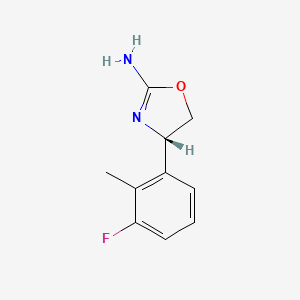

(R)-RO5263397

Description

Properties

IUPAC Name |

(4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-6-7(3-2-4-8(6)11)9-5-14-10(12)13-9/h2-4,9H,5H2,1H3,(H2,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOHOUWIYOVWGHV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2COC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=C1F)[C@H]2COC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357266-05-7 | |

| Record name | RO-5263397 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357266057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RO-5263397 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P4KD8GDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R)-RO5263397 mechanism of action in neurons

An In-depth Technical Guide on the Core Mechanism of Action of (R)-RO5263397 in Neurons

Introduction

This compound is a potent, selective, and orally available agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor (GPCR) that modulates monoaminergic systems.[1] As the most well-studied synthetic TAAR1 ligand, RO5263397 has garnered significant interest for its potential therapeutic applications in a range of neuropsychiatric disorders, including schizophrenia, depression, and substance use disorders.[2][3] This technical guide provides a comprehensive overview of the molecular, electrophysiological, and systemic mechanisms of action of this compound in neurons, summarizing key quantitative data and experimental methodologies for drug development professionals and researchers.

Molecular Mechanism of Action

The primary action of RO5263397 is the activation of TAAR1. Its pharmacological profile varies across species, exhibiting properties of both a partial and a full agonist.[2][4]

Binding and Activation of TAAR1

RO5263397 demonstrates high potency and selectivity for TAAR1, with no significant binding affinities for a panel of 155 other receptors, enzymes, and ion channels.[5] Its efficacy and potency have been characterized in various species, as detailed in Table 1.

Data Presentation: Table 1. Pharmacological Profile of this compound at TAAR1

| Species | Affinity (Kᵢ, nM) | EC₅₀ (nM) | Eₘₐₓ (Intrinsic Activity, %) | Reference |

|---|---|---|---|---|

| Human | - | 17 - 85 | 81 - 84% | [2][1][6] |

| Mouse | 0.9 | 0.12 - 7.5 | 59 - 100% | [2][4] |

| Rat | 9.1 | 35 - 47 | 69 - 76% | [2][1] |

| Cynomolgus Monkey | - | 251 | 85% |[2] |

Primary and Secondary Signaling Pathways

TAAR1 is canonically coupled to the Gαs protein, and its activation by RO5263397 initiates a cascade of intracellular signaling events.[4][6]

-

Gαs-cAMP Pathway : Upon agonist binding, TAAR1 activates adenylyl cyclase, leading to a significant increase in intracellular cyclic adenosine monophosphate (cAMP).[4][6] This primary signaling mechanism has been robustly demonstrated in heterologous expression systems.[6]

-

ERK and CREB Phosphorylation : Downstream of cAMP production, RO5263397 induces the phosphorylation of the extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB) in a concentration- and time-dependent manner.[4][6] This indicates the engagement of signaling pathways crucial for neuroplasticity and gene expression. TAAR1 signaling has also been linked to β-arrestin2-dependent cascades, which can also modulate ERK and CREB activity.[4][6][7]

Electrophysiological Effects on Neurons

RO5263397 exerts distinct effects on the firing rates of different monoaminergic neurons, consistent with its partial agonist profile and the specific expression patterns of TAAR1.

Modulation of Dopaminergic and Serotonergic Neurons

In ex vivo mouse brain slices, RO5263397 increases the firing frequency of dopaminergic (DA) neurons in the ventral tegmental area (VTA) and serotonergic (5-HT) neurons in the dorsal raphe nucleus (DRN). This is a key differentiator from TAAR1 full agonists, which typically inhibit the firing of these neurons.[2][7] The stimulatory effect of the partial agonist RO5263397 suggests that TAAR1 possesses high constitutive activity in these neurons, which is displaced by the compound.[7] These effects are TAAR1-dependent, as they are absent in TAAR1 knockout mice.[2] In contrast, RO5263397 has no effect on noradrenergic neurons in the locus coeruleus, where TAAR1 is not expressed.[2]

Data Presentation: Table 2. Summary of Electrophysiological Effects on Monoaminergic Neurons

| Neuronal Population | Brain Region | Effect of RO5263397 | Comparison with Full Agonists | Reference |

|---|---|---|---|---|

| Dopaminergic | Ventral Tegmental Area (VTA) | Increased Firing Rate | Inhibition | [7] |

| Serotonergic | Dorsal Raphe Nucleus (DRN) | Increased Firing Rate | Inhibition | [7] |

| Noradrenergic | Locus Coeruleus (LC) | No Effect | No Effect |[2] |

Neurochemical and System-Level Effects

The activation of TAAR1 by RO5263397 leads to a complex modulation of dopaminergic, serotonergic, and glutamatergic systems, underpinning its diverse behavioral effects.

-

Dopamine System Modulation : While increasing VTA DA neuron firing, RO5263397 potently suppresses the hyperactivity in dopamine transporter (DAT) knockout mice, indicating an ability to normalize hyperdopaminergic states.[2][6] It also fully prevents methamphetamine-induced dopamine release in the nucleus accumbens core (NAcc).[2] This suggests that TAAR1 activation acts as a "brake" on excessive dopamine system excitability.[8]

-

Interaction with Other Neurotransmitters : The antidepressant-like activity of RO5263397 in the forced swim test is blocked by the D1 receptor antagonist SCH23390 and the AMPA receptor antagonist NBQX, and partially attenuated by the 5-HT1A receptor antagonist WAY100635.[6][9] This highlights a functional downstream interaction with dopaminergic, glutamatergic, and serotonergic pathways.

Summary of Preclinical Efficacy

RO5263397 has demonstrated a wide range of therapeutic-like effects in animal models.

Data Presentation: Table 3. Summary of Key In Vivo Behavioral Effects

| Therapeutic Area | Model/Test | Effect of RO5263397 | Reference |

|---|---|---|---|

| Antipsychotic-like | DAT-KO Mice Hyperlocomotion | Potent suppression | [2][6] |

| NMDA Antagonist-Induced Hyperlocomotion | Inhibition | [2] | |

| Antidepressant-like | Forced Swim Test (Rats) | Reduced immobility time | [6][10] |

| Chronic Social Defeat Stress (Mice) | Reversed social avoidance & cognitive deficits | [10] | |

| Anti-Addiction | Methamphetamine/Cocaine Effects | Attenuated sensitization & self-administration | [2][5] |

| Nicotine/Morphine/Ethanol Effects | Attenuated reinforcing & sensitization effects | ||

| Pro-Cognitive | Executive Function (Rats) | Increased attention, modified impulsivity | [2] |

| Wakefulness | EEG Studies (Mice) | Increased wake time, suppressed NREM/REM sleep |[2][1] |

Experimental Protocols

In Vitro TAAR1 Activation and Signaling Assays

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. RO5263397 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 7. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Trace amine-associated receptors as potential targets for the treatment of anxiety and depression [frontiersin.org]

(R)-RO5263397: A Selective TAAR1 Agonist for Neurological and Psychiatric Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising G protein-coupled receptor (GPCR) target for the therapeutic intervention of various neuropsychiatric disorders. As a key modulator of monoaminergic systems, TAAR1 influences dopaminergic, serotonergic, and glutamatergic neurotransmission. (R)-RO5263397 is a potent and selective agonist of TAAR1, demonstrating a range of effects in preclinical studies that suggest its potential in treating conditions such as schizophrenia, depression, and addiction. This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, mechanism of action, and the experimental methodologies used to characterize its effects.

Chemical Properties

| Property | Value |

| IUPAC Name | (4S)-4-(3-fluoro-2-methylphenyl)-4,5-dihydro-1,3-oxazol-2-amine |

| Molecular Formula | C₁₀H₁₁FN₂O |

| Molecular Weight | 194.21 g/mol |

| CAS Number | 1357266-05-7 |

Pharmacological Profile

This compound is characterized as a high-affinity, selective partial to full agonist at the TAAR1 receptor, with its efficacy varying across species. It displays a significantly higher potency at the mouse TAAR1 compared to the human receptor[1][2].

Binding Affinity and Potency

The following table summarizes the in vitro binding affinity (Ki) and potency (EC₅₀) of this compound at TAAR1 across different species.

| Species | Ki (nM) | EC₅₀ (nM) |

| Human | - | 17 - 85[2] |

| Cynomolgus Monkey | - | 251[2] |

| Rat | 9.1[2] | 35 - 47[2] |

| Mouse | 0.9[2][3] | 0.12 - 7.5[2] |

Functional Efficacy

The intrinsic activity (Eₘₐₓ) of this compound, which describes its ability to activate TAAR1 relative to a full agonist, is presented below.

| Species | Eₘₐₓ (%) |

| Human | 81 - 82[1][2] |

| Cynomolgus Monkey | 85[2] |

| Rat | 69 - 76[2] |

| Mouse | 59 - 100[1][2] |

Mechanism of Action

Activation of TAAR1 by this compound initiates a cascade of intracellular signaling events, primarily through the Gαs protein subunit, leading to the modulation of downstream effectors.

Primary Signaling Pathway: Gαs-cAMP

Upon agonist binding, TAAR1 undergoes a conformational change, leading to the activation of the associated Gαs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). The elevation of intracellular cAMP levels is a hallmark of TAAR1 activation.

Downstream Signaling: ERK and CREB Phosphorylation

The increase in cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets, including the Extracellular signal-regulated kinase (ERK) and the cAMP response element-binding protein (CREB). Phosphorylation of ERK and CREB leads to the regulation of gene transcription, contributing to the diverse cellular responses elicited by this compound. Studies have shown that this compound induces the phosphorylation of both ERK and CREB in a concentration- and time-dependent manner[1].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the activity of this compound.

In Vitro Assays

This assay quantifies the production of cAMP in living cells upon TAAR1 activation.

-

Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently co-transfected with a plasmid encoding for human or mouse TAAR1 and a BRET-based cAMP biosensor (e.g., EPAC).

-

Cell Seeding: Transfected cells are seeded into 96-well plates.

-

Ligand Preparation: A dilution series of this compound is prepared.

-

Assay Procedure:

-

The cell culture medium is replaced with a stimulation buffer.

-

The BRET substrate (e.g., coelenterazine h) is added to each well.

-

A baseline BRET signal is measured.

-

This compound is added to the wells at various concentrations.

-

The BRET signal is measured kinetically over a defined period.

-

-

Data Analysis: The change in the BRET ratio is calculated and used to determine the EC₅₀ and Eₘₐₓ values for cAMP production.

This technique is used to detect the phosphorylation status of ERK and CREB.

-

Cell Culture and Treatment: HEK293 cells expressing TAAR1 are treated with this compound for various times and at different concentrations.

-

Cell Lysis: Cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration of each lysate is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for phosphorylated ERK (pERK) and phosphorylated CREB (pCREB).

-

The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

-

Data Analysis: The intensity of the pERK and pCREB bands is quantified and normalized to the total ERK and CREB levels, respectively.

In Vivo Behavioral Assays

The FST is a widely used rodent behavioral test to assess antidepressant-like activity.

-

Apparatus: A cylindrical container filled with water.

-

Procedure:

-

Animals are individually placed in the water-filled cylinder.

-

The duration of immobility is recorded over a set period (typically the last 4 minutes of a 6-minute test).

-

-

Drug Administration: this compound or a vehicle control is administered prior to the test.

-

Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect. Studies have shown that this compound produces a strong antidepressant-like effect in the forced swim test[1].

The NOR test evaluates cognition, particularly recognition memory, in rodents.

-

Apparatus: An open-field arena.

-

Procedure:

-

Habituation: The animal is allowed to explore the empty arena.

-

Training/Familiarization: The animal is placed in the arena with two identical objects.

-

Testing: After a retention interval, one of the familiar objects is replaced with a novel object. The time spent exploring each object is recorded.

-

-

Drug Administration: this compound or a vehicle control is administered before the testing phase.

-

Data Analysis: A preference for exploring the novel object over the familiar one indicates intact recognition memory. An enhancement of this preference suggests a pro-cognitive effect.

Modulation of Neuronal Activity

This compound has been shown to modulate the firing rates of dopaminergic neurons in the ventral tegmental area (VTA) and serotonergic neurons in the dorsal raphe nucleus (DRN). Interestingly, as a partial agonist, it can increase the firing frequency of these neurons, which contrasts with the inhibitory effects of full TAAR1 agonists[4]. This modulation is TAAR1-dependent, as the effects are absent in TAAR1 knockout mice.

Electrophysiology

Ex vivo patch-clamp recordings from brain slices containing the VTA or DRN are used to measure the firing frequency of dopamine and serotonin neurons, respectively. The application of this compound allows for the direct assessment of its effects on neuronal excitability.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of TAAR1. Its well-characterized profile as a selective TAAR1 agonist, coupled with its demonstrated effects on intracellular signaling and in vivo behavior, makes it a compound of significant interest for the development of novel therapeutics for a range of neuropsychiatric disorders. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals seeking to explore the potential of TAAR1 agonism. Further research into the nuanced effects of partial versus full TAAR1 agonism will be crucial in advancing this promising therapeutic strategy.

References

- 1. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. RO5263397 - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

(R)-RO5263397: A Technical Guide to its Effects on Dopamine and Serotonin Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-RO5263397 is a potent and selective partial to full agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic neurotransmission.[1] This technical guide provides an in-depth overview of the effects of this compound on dopamine and serotonin pathways, compiling quantitative data from key in vitro and in vivo studies. Detailed experimental protocols for the cited assays are provided to facilitate replication and further investigation. The document includes signaling pathway diagrams, experimental workflows, and logical relationship visualizations to offer a comprehensive understanding of this compound's mechanism of action and its potential as a therapeutic agent for neuropsychiatric disorders.

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a range of neuropsychiatric conditions, including schizophrenia, depression, and addiction.[2][3] Its activation can modulate the activity of key neurotransmitter systems, primarily the dopaminergic and serotonergic pathways. This compound is a well-characterized TAAR1 agonist that has been instrumental in elucidating the physiological roles of this receptor.[1] This guide synthesizes the current knowledge on this compound, focusing on its quantitative effects and the methodologies used to determine them.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been extensively characterized, revealing its high affinity and potency at the TAAR1 receptor across various species.

Quantitative Data: Binding Affinity and Functional Potency

The following table summarizes the binding affinity (Ki), half-maximal effective concentration (EC50), and maximal efficacy (Emax) of this compound at TAAR1 in different species.

| Species | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (Emax, %) | Reference |

| Human | Not explicitly found, but potent agonist activity demonstrated | 17 - 85 | 81 - 82 | [1] |

| Rat | 9.1 | 35 - 47 | 69 - 76 | [1] |

| Mouse | 0.9 | 0.12 - 7.5 | 59 - 100 | [1] |

| Cynomolgus Monkey | Not explicitly found | 251 | 85 | [1] |

Experimental Protocols

This protocol is used to determine the binding affinity (Ki) of this compound for the TAAR1 receptor.

Cell Culture and Membrane Preparation:

-

HEK-293 cells stably expressing the TAAR1 of the desired species are cultured in DMEM with 10% fetal calf serum, 1% penicillin/streptomycin, and a selection antibiotic (e.g., 375 µg/ml geneticin).[4]

-

Cells are harvested, washed with ice-cold PBS, and pelleted.[4]

-

The cell pellet is homogenized in a buffer containing HEPES and EDTA, followed by centrifugation to isolate the cell membranes.[4] The final membrane pellet is resuspended and stored at -80°C.[4]

Binding Assay:

-

A specific TAAR1 radioligand (e.g., 3[H]-(S)-4-[(ethyl-phenyl-amino)-methyl]-4,5-dihydro-oxazol-2-ylamine) is used at a concentration close to its dissociation constant (Kd).[4]

-

A range of concentrations of unlabeled this compound (e.g., 10 pM to 10 µM) are incubated with the cell membranes and the radioligand in a binding buffer (HEPES-NaOH with MgCl2 and CaCl2).[4]

-

Nonspecific binding is determined in the presence of a high concentration (e.g., 10 µM) of an unlabeled TAAR1 ligand.[4]

-

The reaction is incubated (e.g., 1 hour at 4°C) and then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[5]

-

The radioactivity retained on the filters is measured using a scintillation counter.[5]

Data Analysis:

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay measures the functional potency (EC50) and efficacy (Emax) of this compound by quantifying the increase in intracellular cyclic AMP (cAMP) upon TAAR1 activation.

Cell Culture and Transfection:

-

HEK-293 cells are cultured in a suitable medium.[6]

-

Cells are transiently co-transfected with a plasmid encoding the TAAR1 of interest and a cAMP BRET biosensor (e.g., EPAC).[6][7] Transfection can be performed using reagents like lipofectamine.[7]

BRET Assay:

-

Transfected cells are plated in a 96-well plate.[8]

-

The cells are incubated with the luciferase substrate, coelenterazine h.[8]

-

A baseline BRET signal is measured.

-

This compound is added at various concentrations, and the BRET signal is monitored over time (e.g., 20 minutes).[6] An increase in cAMP leads to a decrease in the BRET ratio.[6]

Data Analysis:

-

The change in BRET ratio is plotted against the log concentration of this compound.

-

The EC50 and Emax values are determined using a non-linear regression curve fit.[6]

This assay assesses the activation of downstream signaling pathways following TAAR1 stimulation by measuring the phosphorylation of ERK and CREB.

Cell Culture and Treatment:

-

HEK-293 cells expressing TAAR1 are cultured and then treated with various concentrations of this compound for different time points (e.g., 5 minutes for pERK, 15 minutes for pCREB).[7][9]

Western Blotting:

-

Cells are lysed, and protein concentrations are determined.

-

Proteins are separated by SDS-PAGE and transferred to a nitrocellulose membrane.[7]

-

The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and phosphorylated CREB (pCREB), as well as total ERK and CREB as loading controls.[7][9]

-

The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Data Analysis:

-

The intensity of the pERK and pCREB bands is quantified and normalized to the total ERK and CREB bands, respectively.

In Vivo Effects on Dopaminergic and Serotonergic Systems

This compound demonstrates significant modulatory effects on dopamine and serotonin systems in vivo, which are believed to underlie its potential therapeutic applications.

Quantitative Data: In Vivo Studies

The following table summarizes the key findings from in vivo studies investigating the effects of this compound.

| Animal Model | Assay | Dose of this compound | Key Finding | Reference |

| Dopamine Transporter Knockout (DAT-KO) Mice | Locomotor Activity | 0.03, 0.1, 0.3 mg/kg (i.p.) | Dose-dependent suppression of hyperactivity | [2][3][7] |

| Sprague-Dawley Rats | Forced Swim Test | 1, 10 mg/kg (p.o.) | Significant reduction in immobility time | [7][10] |

| Sprague-Dawley Rats | Cocaine-induced Hyperactivity | 3.2, 10 mg/kg (i.p.) | No significant modification of acute hyperactivity | [11] |

| Sprague-Dawley Rats | Cocaine Sensitization | 1-10 mg/kg/day for 7 days (i.p.) | Blocked the induction of locomotor sensitization | [11] |

Experimental Protocols

This protocol assesses the effect of this compound on the hyperactivity exhibited by DAT-KO mice, a model of hyperdopaminergia.

Animals:

-

Male DAT-KO mice and their wild-type littermates are used.

Procedure:

-

Mice are placed in locomotor activity cages and allowed to habituate for a period (e.g., 30 minutes).[2]

-

This compound or vehicle is administered via intraperitoneal (i.p.) injection at various doses.[2]

-

Locomotor activity (e.g., total distance traveled) is recorded for a set duration (e.g., 90 minutes) following the injection.[2]

Data Analysis:

-

The total distance traveled is compared between the different treatment groups using statistical analysis (e.g., ANOVA followed by a post-hoc test).

The FST is a common behavioral assay used to screen for antidepressant-like activity.

Animals:

-

Male Sprague-Dawley rats are typically used.[10]

Procedure:

-

The test is conducted over two days.[12] On day one (pre-test), rats are placed in a cylinder of water (e.g., 24-30°C) for a set period (e.g., 15 minutes).[13]

-

On day two (test session), rats are administered this compound or vehicle orally (p.o.). After a specific time (e.g., 60 minutes), they are placed back into the water-filled cylinder for a shorter duration (e.g., 5 minutes).[10]

-

The session is recorded, and the duration of immobility, swimming, and climbing behaviors are scored by a blinded observer.[14]

Data Analysis:

-

The time spent in each behavioral state is compared between the treatment groups using statistical methods like ANOVA.

Signaling Pathways and Mechanisms of Action

Activation of TAAR1 by this compound initiates a cascade of intracellular events that ultimately modulate the function of dopamine and serotonin neurons.

The activation of TAAR1 by this compound primarily couples to the Gs alpha subunit of the G protein complex, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[2][7][9] This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the transcription factor CREB (cAMP response element-binding protein).[7][9] Additionally, TAAR1 activation can lead to the phosphorylation of ERK (extracellular signal-regulated kinase), potentially through β-arrestin-mediated pathways.[7][9] These signaling cascades can influence gene transcription and neuronal function.

In dopaminergic neurons of the ventral tegmental area (VTA) and substantia nigra pars compacta (SNc), as well as serotonergic neurons of the dorsal raphe nucleus, TAAR1 activation by agonists generally leads to a reduction in neuronal firing rate. This inhibitory effect on monoaminergic neurons is a key mechanism through which this compound is thought to exert its therapeutic effects, such as reducing dopamine-related hyperactivity and potentially stabilizing mood.

Conclusion

This compound is a valuable pharmacological tool for investigating the roles of TAAR1 in the central nervous system. Its potent and selective agonism at this receptor results in significant modulation of dopamine and serotonin pathways, as evidenced by a range of in vitro and in vivo studies. The detailed methodologies provided in this guide are intended to support the ongoing research into TAAR1-targeted therapeutics. Further investigation, particularly utilizing techniques like in vivo microdialysis to quantify real-time neurotransmitter release in response to this compound, will continue to refine our understanding of its complex mechanism of action and therapeutic potential.

References

- 1. RO5263397 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 3. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assay in Summary_ki [bindingdb.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. animal.research.wvu.edu [animal.research.wvu.edu]

- 14. researchgate.net [researchgate.net]

(R)-RO5263397: A Novel TAAR1 Agonist for Schizophrenia Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Schizophrenia is a complex neuropsychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. Current antipsychotic medications primarily target the dopamine D2 receptor, often leading to incomplete efficacy and significant side effects. The Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising alternative therapeutic target. (R)-RO5263397 is a potent and selective TAAR1 agonist that has demonstrated antipsychotic-like and pro-cognitive effects in various preclinical models of schizophrenia. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its use in schizophrenia research.

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that is activated by endogenous trace amines, such as β-phenylethylamine and tyramine.[1] It is expressed in key brain regions implicated in the pathophysiology of schizophrenia, including the ventral tegmental area (VTA) and the dorsal raphe nucleus (DRN), where it modulates the activity of dopaminergic and serotonergic neurons.[1] TAAR1 activation has been shown to reduce the firing of these neurons, thereby attenuating hyperdopaminergic states associated with psychosis, without the direct D2 receptor antagonism that characterizes current antipsychotics.[1]

This compound is a well-characterized TAAR1 agonist that has been extensively studied in preclinical models.[2] It exhibits partial to full agonist activity at TAAR1 across different species and has shown efficacy in models relevant to the positive, negative, and cognitive symptoms of schizophrenia.[2][3] This guide aims to provide researchers with the necessary technical information to effectively utilize this compound as a tool to investigate the therapeutic potential of TAAR1 agonism in schizophrenia.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating TAAR1. As a GPCR, TAAR1 activation initiates intracellular signaling cascades that modulate neuronal function. The primary signaling pathway involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This, in turn, can influence the activity of various downstream effectors, including protein kinase A (PKA).[6]

Furthermore, TAAR1 activation can modulate the activity of key neurotransmitter systems implicated in schizophrenia, including dopamine, serotonin, and glutamate.[1][7] In hyperdopaminergic states, TAAR1 agonism can reduce dopamine neuron firing and dopamine release.[8] In conditions of hypoglutamatergic function, TAAR1 activation has been shown to prevent deficits, suggesting a role in normalizing glutamate transmission.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound from various preclinical studies.

Table 1: In Vitro Pharmacology of this compound at TAAR1

| Species | Assay | Parameter | Value | Reference(s) |

| Human | cAMP Accumulation | EC50 | 17 - 85 nM | [2] |

| Human | cAMP Accumulation | Emax | 81 - 82% | [2] |

| Rat | cAMP Accumulation | EC50 | 35 - 47 nM | [2] |

| Rat | cAMP Accumulation | Emax | 69 - 76% | [2] |

| Mouse | cAMP Accumulation | EC50 | 0.12 - 7.5 nM | [2] |

| Mouse | cAMP Accumulation | Emax | 59 - 100% | [2] |

| Cynomolgus Monkey | cAMP Accumulation | EC50 | 251 nM | [2] |

| Cynomolgus Monkey | cAMP Accumulation | Emax | 85% | [2] |

| Mouse | Binding Affinity | Ki | 0.9 nM | [2] |

| Rat | Binding Affinity | Ki | 9.1 nM | [2] |

Table 2: In Vivo Effects of this compound in Rodent Models of Schizophrenia

| Animal Model | Behavioral Test | Species | Dose Range (mg/kg) | Route | Effect | Reference(s) |

| Dopamine Transporter Knockout (DAT-KO) Mice | Locomotor Activity | Mouse | 0.03 - 0.3 | i.p. | Dose-dependent suppression of hyperactivity | [4][5] |

| Cocaine-Induced Hyperactivity | Locomotor Activity | Mouse | 0.3 | p.o. | Attenuation of hyperactivity | [3] |

| Cocaine-Induced Behavioral Sensitization | Locomotor Activity | Rat | 3.2 - 10 | i.p. | Blockade of the induction of sensitization | [3] |

| Ethanol-Induced Behavioral Sensitization | Locomotor Activity | Mouse | 0.1 - 0.32 | i.p. | Decrease in the expression of sensitization | [9] |

| Prepulse Inhibition (PPI) Deficit Model | Acoustic Startle Response | Mouse | 1 | i.p. | Improvement of sensory gating | [10] |

| Novel Object Recognition (NOR) | Cognitive Function | Mouse | 0.03 - 0.1 | i.p. | Promotion of short-term and long-term memory | [3][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound in schizophrenia research models.

In Vitro cAMP Accumulation Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at the TAAR1 receptor.

Materials:

-

HEK293 cells stably expressing human, rat, or mouse TAAR1.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

This compound.

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit, or a BRET-based sensor).[5][12]

-

Stimulation buffer.

-

96- or 384-well microplates.

-

Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence, or time-resolved fluorescence).

Procedure:

-

Cell Culture: Culture the TAAR1-expressing HEK293 cells according to standard protocols.

-

Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in stimulation buffer.

-

Assay:

-

Remove the culture medium from the cells.

-

Add the this compound dilutions to the wells.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

-

-

Data Analysis:

-

Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.

-

Fit the data using a sigmoidal dose-response equation to determine the EC50 and Emax values.

-

Amphetamine-Induced Hyperlocomotion

Objective: To assess the antipsychotic-like potential of this compound by measuring its ability to attenuate psychostimulant-induced hyperactivity, a common animal model of psychosis.

Materials:

-

Male C57BL/6J mice.

-

Open-field activity chambers equipped with infrared beams to automatically track movement.

-

This compound.

-

d-amphetamine sulfate.

-

Vehicle (e.g., saline, or a mixture of ethanol, Emulphor-620, and saline).[3]

Procedure:

-

Habituation: Acclimate the mice to the testing room for at least 1 hour before the experiment. Habituate the mice to the activity chambers for 30-60 minutes on one or more days prior to testing.

-

Drug Administration:

-

Administer this compound or vehicle via the desired route (e.g., intraperitoneal - i.p., or oral gavage - p.o.).

-

After a specified pretreatment time (e.g., 30 minutes), administer d-amphetamine (e.g., 2.5 mg/kg, i.p.) or vehicle.

-

-

Locomotor Activity Recording: Immediately place the mice in the activity chambers and record their locomotor activity (e.g., distance traveled, stereotypy counts) for 60-90 minutes.

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) and as a total over the entire session.

-

Compare the locomotor activity of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

-

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Objective: To evaluate the effect of this compound on sensorimotor gating, a process that is deficient in individuals with schizophrenia.

Materials:

-

Male mice or rats.

-

Startle response measurement system (e.g., SR-LAB, San Diego Instruments).

-

This compound.

-

Vehicle.

Procedure:

-

Acclimation: Acclimate the animals to the testing room for at least 1 hour.

-

Drug Administration: Administer this compound or vehicle at a specified time before testing.

-

Test Session:

-

Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

-

The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms).

-

Prepulse-pulse trials: A weaker, non-startling prepulse (e.g., 73, 79, or 85 dB, 20 ms) presented 100 ms before the pulse.

-

No-stimulus trials: Background noise only.

-

-

-

Data Analysis:

-

Calculate the startle amplitude for each trial.

-

Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (startle response on prepulse-pulse trials) / (startle response on pulse-alone trials) ] * 100.

-

Compare the %PPI between the treatment groups using appropriate statistical methods.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of TAAR1 in the pathophysiology and treatment of schizophrenia. Its distinct mechanism of action, which does not rely on direct dopamine D2 receptor blockade, offers a novel avenue for the development of antipsychotics with a potentially improved side-effect profile and broader efficacy across all symptom domains of schizophrenia. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of TAAR1 agonists and to advance our understanding of the neurobiology of schizophrenia.

References

- 1. researchgate.net [researchgate.net]

- 2. Schizophrenia-like reduced sensorimotor gating in intact inbred and outbred rats is associated with decreased medial prefrontal cortex activity and volume - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. Application of animal experimental models in the research of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Animal models of schizophrenia: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TAAR1 - Wikipedia [en.wikipedia.org]

- 10. Effect of trace amine-associated receptor 1 agonist RO5263397 on sensory gating in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Trace amine-associated receptor 1 agonists RO5263397 and RO516601...: Ingenta Connect [ingentaconnect.com]

- 12. researchgate.net [researchgate.net]

The Role of (R)-RO5263397 in Regulating Wakefulness: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-RO5263397, a selective partial agonist of the Trace Amine-Associated Receptor 1 (TAAR1), has emerged as a significant modulator of wakefulness. This technical guide synthesizes the current understanding of this compound's pharmacological action, its impact on sleep-wake architecture, and the underlying neurobiological mechanisms. Through a comprehensive review of preclinical data, this document provides an in-depth analysis of its wake-promoting effects, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. The evidence presented herein positions TAAR1 as a novel and promising target for the development of therapeutics aimed at treating disorders of excessive sleepiness.

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that has garnered considerable interest for its role in regulating monoaminergic neurotransmission.[1][2] Endogenous ligands for TAAR1 include trace amines such as β-phenylethylamine, tyramine, and octopamine.[1][2] this compound is a potent and selective TAAR1 partial agonist that has been extensively studied for its effects on the central nervous system.[3][4] Notably, preclinical studies across various species, including mice, rats, and non-human primates, have consistently demonstrated the wake-promoting properties of this compound.[5][6][7] This guide provides a detailed technical overview of the role of this compound in the regulation of wakefulness.

Mechanism of Action: TAAR1 Partial Agonism and Dopaminergic Modulation

This compound exerts its wake-promoting effects primarily through its action as a partial agonist at the TAAR1 receptor.[5][8] TAAR1 is expressed in key brain regions associated with wakefulness and arousal, including the ventral tegmental area (VTA) and dorsal raphe nucleus (DRN).[9][10]

The prevailing hypothesis is that this compound, as a partial agonist, functionally antagonizes the constitutive activity or tonic activation of TAAR1 by endogenous ligands.[5][10] This receptor is thought to act as a negative regulator of dopamine (DA) release.[5][11] By attenuating this tonic inhibitory influence, this compound leads to an increase in the firing rate of dopaminergic neurons in the VTA and subsequent enhancement of dopamine signaling.[3][5][10] This proposed mechanism is supported by findings that the wake-promoting effects of this compound are attenuated by dopamine D1 and D2 receptor antagonists.[5][11]

Signaling Pathway

Activation of TAAR1 by an agonist typically leads to the stimulation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP) via a Gs-coupled mechanism.[1][12] However, the partial agonism of this compound results in a more complex downstream signaling cascade that ultimately modulates dopamine transporter (DAT) function and dopamine release.[1][2]

Quantitative Data on Wakefulness Regulation

The wake-promoting effects of this compound have been quantified in various preclinical models. The following tables summarize the key findings on changes in wakefulness, Non-Rapid Eye Movement (NREM) sleep, and Rapid Eye Movement (REM) sleep following administration of this compound.

Table 1: Effects of this compound on Sleep-Wake States in Mice

| Dose (mg/kg, p.o.) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Reference |

| 0.3 | Increased | Decreased | Almost completely suppressed | [4][8] |

| 1.0 | Increased | Decreased | Almost completely suppressed | [4][8] |

| 10 (in DTA Dox(-) mice) | Increased | - | - | [7] |

Data presented as qualitative changes observed in the studies.

Table 2: Effects of this compound on Sleep-Wake States in Rats

| Dose (mg/kg, p.o.) | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Reference |

| 1.0 | Dose-dependently increased | Dose-dependently reduced | Dose-dependently reduced | [6][7] |

| 3.0 | Dose-dependently increased | Dose-dependently reduced | Dose-dependently reduced | [6][7] |

Data presented as qualitative changes observed in the studies.

Table 3: Effects of this compound on Sleep-Wake States in Cynomolgus Macaques

| Dose (mg/kg, p.o.) | Change in Wakefulness (WASO) | Change in NREM Sleep | Change in REM Sleep | Reference |

| 10 | Two-fold increase | Decreased (particularly N3) | Reduced | [6] |

WASO: Wake After Sleep Onset. Data presented as qualitative and semi-quantitative changes observed in the study.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to assess the role of this compound in regulating wakefulness.

Animal Models and Surgical Implantation

-

Species: Male C57BL/6J mice, Sprague-Dawley rats, and adult male Cynomolgus macaques have been used in these studies.[5][6][13]

-

Surgical Procedure: Animals are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to monitor brain activity and muscle tone, respectively.[8][14][15] For EEG, screw electrodes are placed over the frontal and parietal cortices.[15] For EMG, stainless steel wires are inserted into the nuchal or trapezius muscles.[15] In some studies, a telemetry device is implanted for recording locomotor activity (LMA) and body temperature (Tb).[7][8] A recovery period of at least one week is allowed post-surgery.[15]

Sleep-Wake Recording and Analysis

-

Housing and Acclimatization: Animals are individually housed in recording chambers under a controlled 12:12 hour light-dark cycle and allowed to acclimatize to the recording cables and environment.[15][16]

-

Data Acquisition: EEG and EMG signals are continuously recorded and digitized. The data is typically scored in 10-second or 30-second epochs into three vigilance states: wakefulness, NREM sleep, and REM sleep, based on standard criteria.[16][17]

-

Wakefulness: Characterized by low-voltage, high-frequency EEG and high-amplitude EMG activity.[17]

-

NREM Sleep: Characterized by high-voltage, low-frequency EEG (delta waves) and reduced EMG amplitude compared to wakefulness.[17]

-

REM Sleep: Characterized by low-voltage, high-frequency EEG with prominent theta activity and muscle atonia (low EMG amplitude).[17]

-

-

Data Analysis: The amount of time spent in each vigilance state is calculated for specific time periods following drug administration.[8]

Drug Administration

-

This compound Administration: this compound is typically dissolved in a vehicle solution (e.g., 10% DMSO in deionized water or a mixture of ethanol and Emulphor-620 in saline) and administered orally (p.o.) or intraperitoneally (i.p.).[5][18] Doses have ranged from 0.1 to 10 mg/kg.[4][6][13]

-

Antagonist Administration: To investigate the role of the dopaminergic system, dopamine receptor antagonists are administered prior to this compound.[5][11]

Experimental Workflow for Investigating Dopaminergic Mediation

The following diagram illustrates a typical experimental workflow to determine the involvement of dopamine receptors in the wake-promoting effects of this compound.

Concluding Remarks

This compound robustly promotes wakefulness and suppresses both NREM and REM sleep across multiple preclinical species.[6][7][8] Its mechanism of action is intrinsically linked to its partial agonism at the TAAR1 receptor, which leads to an enhancement of dopaminergic neurotransmission.[5][11] The lack of hyperlocomotion at wake-promoting doses suggests a favorable profile compared to traditional psychostimulants.[7][14] These findings underscore the potential of targeting the TAAR1 system for the development of novel therapies for sleep disorders characterized by excessive daytime sleepiness, such as narcolepsy.[6][7] Further research, including clinical trials, is warranted to fully elucidate the therapeutic utility of this compound and other TAAR1 modulators in human populations.

References

- 1. TAAR1 - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications [frontiersin.org]

- 3. RO5263397 - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Wakefulness Induced by TAAR1 Partial Agonism is Mediated Through Dopaminergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trace amine-associated receptor 1 agonism promotes wakefulness without impairment of cognition in Cynomolgus macaques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAAR1 Agonists as Narcolepsy Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trace Amine-Associated Receptor 1 Regulates Wakefulness and EEG Spectral Composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Trace amine-associated receptor 1 and drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 13. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trace amine-associated receptor 1 agonism promotes wakefulness without impairment of cognition in Cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Automated determination of wakefulness and sleep in rats based on non-invasively acquired measures of movement and respiratory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of (R)-RO5263397: A Technical Guide

(R)-RO5263397 is a selective partial or full agonist of the Trace Amine-Associated Receptor 1 (TAAR1), a G protein-coupled receptor that modulates monoaminergic and glutamatergic neurotransmission. [1][2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, detailing its mechanism of action, quantitative pharmacological data, and the experimental protocols used for its characterization. The information is intended for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound exerts its effects primarily through the activation of TAAR1.[3][4] TAAR1 is a Gαs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.[2][5] This primary signaling event initiates a cascade of downstream effects that ultimately modulate the activity of key neurotransmitter systems, including dopamine, serotonin, and glutamate.[[“]][7]

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized across multiple species. The following tables summarize the key quantitative data regarding its binding affinity, potency, and efficacy at the TAAR1 receptor.

| Species | Affinity (Ki, nM) | EC50 (nM) | Emax (%) | Reference(s) |

| Human | Not Reported | 17 - 85 | 81 - 82 | [1] |

| Cynomolgus Monkey | Not Reported | 251 | 85 | [1] |

| Rat | 9.1 | 35 - 47 | 69 - 76 | [1] |

| Mouse | 0.9 | 0.12 - 7.5 | 59 - 100 | [1] |

| Table 1: In Vitro Activity of this compound at TAAR1 Across Species |

| Parameter | Value (Human TAAR1) | Reference(s) |

| EC50 | 1.48 nM | [8] |

| Emax | 86.7% | [8] |

| Table 2: Potency and Efficacy of this compound at Human TAAR1 (cAMP Assay) |

Downstream Signaling Pathways

Activation of TAAR1 by this compound triggers multiple intracellular signaling cascades beyond the initial cAMP production. Notably, it has been shown to induce the phosphorylation of the Extracellular signal-Regulated Kinase (ERK) and the cAMP Response Element-Binding protein (CREB) in a concentration- and time-dependent manner.[7][9][10] This suggests a broader impact on gene expression and cellular function.

References

- 1. RO5263397 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. What are TAAR1 agonists and how do they work? [synapse.patsnap.com]

- 6. consensus.app [consensus.app]

- 7. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 8. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on (R)-RO5263397 and its Effects on cAMP Signaling Pathways

This compound is a potent, selective, and orally available agonist for the Trace Amine-Associated Receptor 1 (TAAR1).[1] As a member of the G protein-coupled receptor (GPCR) family, TAAR1 is a key regulator of monoaminergic neurotransmission.[2][3] Its activation is primarily linked to the stimulation of the adenylyl cyclase-cAMP signaling cascade, making this compound a valuable tool for investigating the physiological roles of this pathway.[2][4][5][6] This document provides a comprehensive overview of the pharmacological profile of this compound, its detailed effects on cAMP and downstream signaling pathways, and the experimental protocols used for its characterization.

Quantitative Pharmacological Data

This compound has been characterized as a partial to full agonist at TAAR1, with its potency and efficacy varying across species.[7] The following tables summarize the key in vitro pharmacological data.

Table 1: In Vitro Potency (EC₅₀) of this compound at TAAR1

| Species | Receptor | EC₅₀ (nM) | Reference(s) |

|---|---|---|---|

| Human | hTAAR1 | 17 - 85 | [1][7] |

| Rat | rTAAR1 | 35 - 47 | [1][7] |

| Mouse | mTAAR1 | 0.12 - 7.5 | [7][8] |

| Cynomolgus Monkey | TAAR1 | 251 |[7] |

Table 2: In Vitro Efficacy (Eₘₐₓ) of this compound at TAAR1

| Species | Receptor | Eₘₐₓ (%) | Reference(s) |

|---|---|---|---|

| Human | hTAAR1 | 81 - 84 | [6][7] |

| Rat | rTAAR1 | 69 - 76 | [7] |

| Mouse | mTAAR1 | 31 - 100 | [6][7][8] |

| Cynomolgus Monkey | TAAR1 | 85 |[7] |

Core Signaling Pathway: TAAR1 Activation and cAMP Production

TAAR1 is a Gs protein-coupled receptor.[4][9] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4] This elevation in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein).[2][5][6][10]

Figure 1. TAAR1-mediated cAMP signaling pathway activated by this compound.

Downstream Signaling: ERK and CREB Phosphorylation

Beyond the canonical cAMP/PKA pathway, activation of TAAR1 by this compound also induces the phosphorylation of the Extracellular signal-Regulated Kinase (ERK) and CREB in a time- and concentration-dependent manner.[2][5][8] While CREB phosphorylation is a known downstream event of PKA activation, ERK activation may occur through PKA-dependent or independent mechanisms, potentially involving β-arrestin2 signaling cascades.[2][6] This demonstrates that TAAR1 activation initiates a broader network of intracellular signaling events.

Figure 2. Downstream signaling cascades involving CREB and ERK phosphorylation.

Key Experimental Protocols

The characterization of this compound's effect on cAMP signaling relies on specific in vitro assays.

In Vitro cAMP Measurement using BRET Assay

This method allows for real-time monitoring of cAMP fluctuations in living cells upon receptor activation.[2][6]

-

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.

-

Transfection: Cells are co-transfected with a plasmid encoding for human or mouse TAAR1 and a cAMP BRET biosensor. The biosensor changes its light emission properties in response to cAMP fluctuations.[2][6]

-

Assay Procedure:

-

Transfected cells are plated in a multi-well plate.

-

This compound is added at a range of concentrations.

-

Bioluminescence Resonance Energy Transfer (BRET) signal is measured immediately and over a time course (e.g., 20 minutes) using a plate reader.[6][11]

-

A decrease in the BRET ratio typically indicates an increase in intracellular cAMP levels.[6][11]

-

Data is fitted using a non-linear regression to calculate the EC₅₀ value.[6][8]

-

-

Controls: A known full TAAR1 agonist like β-phenylethylamine (PEA) is used as a positive control.[6][8] To confirm the effect is TAAR1-mediated, cells can be pre-treated with a selective TAAR1 antagonist, such as EPPTB, which should block the signal induced by this compound.[2]

Western Blot Analysis for ERK and CREB Phosphorylation

This technique is used to quantify the levels of phosphorylated (activated) ERK and CREB.[2]

-

Cell Culture and Treatment: HEK293 cells expressing TAAR1 are treated with this compound for specific durations (for time-course experiments) or at various concentrations (for dose-response experiments).[2]

-

Lysis and Protein Quantification: After treatment, cells are lysed, and the total protein concentration is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of ERK (p-ERK) and CREB (p-CREB).

-

Separate blots are run and incubated with primary antibodies for total ERK and total CREB to serve as loading controls.[2]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate, and band intensities are quantified using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the level of activation.

Figure 3. Workflow for key in vitro experiments characterizing this compound.

Conclusion

This compound is a well-characterized TAAR1 agonist that robustly activates the canonical Gs-adenylyl cyclase-cAMP signaling pathway. Its effects extend to the phosphorylation of downstream effectors like CREB and ERK, highlighting a complex signaling network. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and scientists utilizing this compound as a pharmacological tool to explore TAAR1 biology and its therapeutic potential in disorders related to monoaminergic dysfunction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 3. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trace Amine-Associated Receptors as Emerging Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RO5263397 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. TAAR1 - Wikipedia [en.wikipedia.org]

- 10. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (R)-RO5263397 In Vivo Studies in Rodents

For Researchers, Scientists, and Drug Development Professionals

(R)-RO5263397 , a selective agonist for the trace amine-associated receptor 1 (TAAR1), has demonstrated potential therapeutic effects in preclinical models of neuropsychiatric disorders. These application notes provide a comprehensive overview of reported in vivo dosages and experimental protocols for mice and rats to facilitate further research and development.

I. In Vivo Dosage and Administration

The following tables summarize the reported dosages of this compound administered to mice and rats in various in vivo studies. The compound is typically dissolved in a vehicle such as 1% Tween 80 in sterile water or a solution containing ethanol, Emulphor-620, and physiologic saline.

Table 1: this compound In Vivo Dosages for Mice

| Dosage Range (mg/kg) | Route of Administration | Key Findings |

| 0.03 - 0.3 | Intraperitoneal (i.p.) | Dose-dependently suppressed spontaneous locomotor activity in wild-type and dopamine transporter knockout (DAT-KO) mice.[1][2] |

| 0.1 | Intraperitoneal (i.p.) | Showed the most pronounced suppression of locomotor activity in DAT-KO mice.[1][2] |

| 0.03 - 0.1 | Intraperitoneal (i.p.) | Promoted short-term novelty recognition memory.[3] |

| 1.0 | Not specified | Increased the sensory gating index.[4] |

| 0.3 - 1.0 | Oral (p.o.) | Increased wakefulness and decreased NREM sleep time.[5] |

| 3.0 | Oral (p.o.) | Significantly decreased locomotor activity.[6] |

Table 2: this compound In Vivo Dosages for Rats

| Dosage Range (mg/kg) | Route of Administration | Key Findings |

| 1.0 - 10.0 | Intraperitoneal (i.p.) | Did not significantly alter spontaneous locomotor activity.[6] |

| 3.2 - 10.0 | Intraperitoneal (i.p.) | Did not significantly modify cocaine-induced hyperactivity in acute treatment.[6] |

| 1.0 - 10.0 | Intraperitoneal (i.p.) | Daily treatment for 7 days significantly blocked the induction of cocaine-induced locomotor sensitization.[6] |

| 1.0 - 10.0 | Oral (p.o.) | Dose-dependently reduced immobility time in the forced swim test, indicating an antidepressant-like effect.[2][7] |

II. Experimental Protocols

Detailed methodologies for key in vivo experiments are outlined below.

A. Locomotor Activity Assessment

This protocol is used to evaluate the effect of this compound on spontaneous or drug-induced locomotor activity.

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

-

Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

-

Procedure:

-

Acclimatize animals to the testing room for at least 1 hour before the experiment.

-

Place individual animals into the locomotor activity cages and allow them to habituate for a period of 30 minutes.[2]

-

Following habituation, administer this compound or vehicle via the desired route (e.g., i.p. or p.o.).

-

Immediately return the animals to the arenas and record locomotor activity (e.g., total distance traveled, horizontal and vertical beam breaks) for a specified duration, typically 60 to 90 minutes.[2][7]

-

For drug-interaction studies, administer the psychoactive substance (e.g., cocaine) at a predetermined time point after this compound administration and continue recording.

-

-

Data Analysis: Analyze the collected data using appropriate statistical methods, such as one-way or two-way ANOVA, followed by post-hoc tests to compare treatment groups.

B. Forced Swim Test (FST)

This test is a common behavioral paradigm to assess antidepressant-like effects.

-

Animals: Male rats.

-

Apparatus: A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25°C) to a depth of 30 cm.

-

Procedure:

-

On the first day (pre-test session), place each rat in the cylinder for 15 minutes.

-

Twenty-four hours later (test session), administer this compound or vehicle orally.[2][7]

-

After a predetermined time (e.g., 60 minutes), place the rats individually into the swim cylinder for a 5-minute test session.

-

Record the duration of immobility, swimming, and climbing behaviors.

-

-

Data Analysis: Analyze the duration of each behavior using statistical tests like one-way ANOVA to compare the effects of different doses of this compound with the vehicle control group.

III. Signaling Pathways and Experimental Workflow

A. Signaling Pathway of this compound

This compound acts as a TAAR1 agonist. Activation of TAAR1, a G protein-coupled receptor, leads to the stimulation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels.[1][8] This signaling cascade can further induce the phosphorylation of extracellular signal-regulated kinase (ERK) and cAMP response element-binding protein (CREB).[1][8] The antidepressant-like effects of this compound may involve the modulation of dopamine D1 and glutamate AMPA receptors.[1][8]

References

- 1. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 3. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of trace amine-associated receptor 1 agonist RO5263397 on sensory gating in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The trace amine associated receptor 1 agonist RO5263397 attenuates the induction of cocaine behavioral sensitization in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. research.uniupo.it [research.uniupo.it]

Application Notes and Protocols: A Comparative Analysis of Oral vs. Intraperitoneal Administration of (R)-RO5263397

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Trace Amine-Associated Receptor 1 (TAAR1) agonist, (R)-RO5263397, with a specific focus on comparing the oral (P.O.) and intraperitoneal (I.P.) routes of administration. This document includes a summary of available quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a potent and selective agonist for the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic systems. Its potential therapeutic applications in neuropsychiatric disorders have led to extensive preclinical research. The choice of administration route is a critical factor in preclinical studies, significantly influencing the pharmacokinetic and pharmacodynamic profile of a compound. This document aims to provide a comparative guide for researchers utilizing this compound, aiding in the selection of the most appropriate administration route for specific experimental goals.

Data Presentation: Pharmacokinetic and Pharmacodynamic Comparison

Pharmacokinetic Parameters

Intraperitoneal administration generally leads to more rapid and complete absorption compared to the oral route, which is subject to first-pass metabolism in the liver.[1] For this compound, one study in rats reported a half-life of 4.3 hours after oral administration and 2.6 hours following intravenous administration.[2] It is expected that the half-life after intraperitoneal administration would fall between these two values.[2]

Table 1: Summary of Available Pharmacokinetic Data for this compound in Rodents

| Parameter | Oral (P.O.) Administration | Intraperitoneal (I.P.) Administration | Key Considerations |

| Bioavailability | Data not available for this compound. Generally lower than I.P. due to first-pass metabolism. | Data not available for this compound. Generally higher than oral administration.[1] | The intraperitoneal route bypasses the gastrointestinal tract and first-pass metabolism, often resulting in higher systemic exposure.[1] |

| Time to Maximum Concentration (Tmax) | Data not available. | Data not available. | I.P. administration typically results in a shorter Tmax compared to oral administration. |

| Maximum Concentration (Cmax) | Data not available. | Data not available. | Cmax is generally expected to be higher and achieved more rapidly with I.P. administration. |

| Area Under the Curve (AUC) | Data not available. | Data not available. | AUC is a measure of total drug exposure and is typically greater with I.P. administration for the same dose. |

| Half-life (t½) | 4.3 hours (in rats)[2] | Expected to be between 2.6 and 4.3 hours (in rats)[2] | The elimination half-life can be influenced by the rate of absorption. |

Pharmacodynamic Effects

Both oral and intraperitoneal administration of this compound have demonstrated efficacy in various preclinical models, indicating that the compound reaches its target in the central nervous system via both routes.

Table 2: Summary of In Vivo Pharmacodynamic Effects of this compound

| Experimental Model | Administration Route | Species | Dose Range | Observed Effect | Reference |

| Cocaine-induced hyperactivity | Intraperitoneal (I.P.) | Mice | Not specified | Attenuated hyperactivity | [2] |

| Locomotor activity | Oral (P.O.) | Mice | 3 mg/kg | Decreased locomotor activity | [2] |

| Locomotor activity | Oral (P.O.) | Rats | Up to 3 mg/kg | No significant effect | [2] |

| Locomotor activity | Intraperitoneal (I.P.) | Rats | Up to 10 mg/kg | No significant effect | [2] |

| Cocaine behavioral sensitization | Intraperitoneal (I.P.) | Rats | 3.2 and 10 mg/kg | Attenuated the induction of sensitization | [2] |

| Novel object recognition | Intraperitoneal (I.P.) | Mice | 0.03 and 0.1 mg/kg | Promoted memory retrieval | |

| Executive functions | Intraperitoneal (I.P.) | Rats | 0.3 - 6 mg/kg | Increased attention, decreased cognitive flexibility |

Experimental Protocols

The following protocols are generalized from methodologies reported in the scientific literature. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

Protocol 1: Oral Administration (Gavage) in Rodents

1. Materials:

-

This compound

-

Vehicle (e.g., 0.3% Polysorbate 80 in sterile water or saline)

-

Oral gavage needles (size appropriate for the animal)

-

Syringes

-

Balance

-

Vortex mixer

2. Procedure:

-

Animal Handling: Acclimatize animals to handling for several days prior to the experiment to minimize stress.

-

Dose Calculation: Calculate the required dose of this compound based on the animal's body weight.

-

Formulation Preparation:

-

Accurately weigh the required amount of this compound.

-

Prepare the vehicle solution (e.g., 0.3% Polysorbate 80 in sterile water).

-

Suspend or dissolve the compound in the vehicle. Vortex thoroughly to ensure a homogenous mixture. Prepare fresh daily.

-

-

Administration:

-

Gently restrain the animal.

-

Measure the gavage needle from the tip of the animal's nose to the last rib to ensure proper insertion depth.

-

Carefully insert the gavage needle into the esophagus and deliver the calculated volume of the drug solution.

-

Monitor the animal for any signs of distress after administration.

-

Protocol 2: Intraperitoneal Administration in Rodents

1. Materials:

-

This compound

-

Vehicle (e.g., 1% Tween 80 in sterile saline; or a mixture of 1 part absolute ethanol, 1 part Emulphor-620, and 18 parts physiological saline)

-

Sterile syringes and needles (e.g., 25-27G for mice, 23-25G for rats)

-

Balance

-

Vortex mixer

2. Procedure:

-

Animal Handling: As with oral administration, acclimatize animals to handling.

-

Dose Calculation: Calculate the required dose based on the animal's body weight.

-

Formulation Preparation:

-

Weigh the necessary amount of this compound.

-

Prepare the chosen vehicle.

-

Dissolve or suspend the compound in the vehicle and vortex until homogenous. Prepare fresh daily.

-

-

Administration:

-

Restrain the animal to expose the abdomen.

-

Locate the injection site in the lower right or left quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Insert the needle at a 10-20 degree angle and inject the solution into the peritoneal cavity.

-

Withdraw the needle and return the animal to its cage.

-

Monitor for any adverse reactions.

-

Visualizations

Signaling Pathways of this compound